molecular formula C16H20BN3O3 B13131410 N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide

N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide

Cat. No.: B13131410
M. Wt: 313.2 g/mol
InChI Key: NOSPVCLFUXUDOQ-UHFFFAOYSA-N
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Description

N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide is a complex organic compound that features a quinazoline core substituted with a boronic ester group and an acetamide group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Quinazoline N-oxides: Formed from oxidation.

    Dihydroquinazolines: Formed from reduction.

    Boronic Acids: Formed from hydrolysis.

Scientific Research Applications

N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H20BN3O3

Molecular Weight

313.2 g/mol

IUPAC Name

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]acetamide

InChI

InChI=1S/C16H20BN3O3/c1-10(21)19-14-18-9-11-8-12(6-7-13(11)20-14)17-22-15(2,3)16(4,5)23-17/h6-9H,1-5H3,(H,18,19,20,21)

InChI Key

NOSPVCLFUXUDOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C

Origin of Product

United States

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